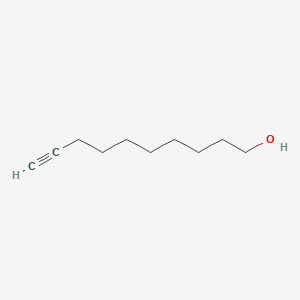
9-Decyn-1-ol
描述
9-Decyn-1-ol is an organic compound with the molecular formula C10H18O. It is an alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond between the ninth and tenth carbon atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
作用机制
Target of Action
9-Decyn-1-ol, also known as dec-9-yn-1-ol, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker . The compound’s primary targets are the Akt proteins, specifically Akt1, Akt2, and Akt3 . These proteins play a crucial role in cell survival and growth, making them significant targets in cancer research .
Mode of Action
This compound operates by conjugating an ATP-competitive Akt inhibitor, GDC-0068, with Lenalidomide to generate INY-03-041 . This compound is a potent, highly selective, and PROTAC-based pan-Akt degrader . It inhibits Akt1, Akt2, and Akt3 with IC50s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .
Biochemical Pathways
The compound affects the Akt signaling pathway. By degrading Akt proteins, it disrupts the pathway, leading to inhibited cell survival and growth . This action has downstream effects on cellular processes like cell cycle progression, apoptosis, and transcription .
Result of Action
The result of this compound’s action is the degradation of Akt proteins, leading to the inhibition of cell survival and growth . This makes it a valuable tool in the development of cancer therapeutics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsProper storage and handling, as indicated by safety data sheets , are crucial for maintaining its stability and efficacy.
生化分析
Biochemical Properties
9-Decyn-1-ol plays a significant role in biochemical reactions. It is used as a conjugation agent to combine GDC-0068 and Lenalidomide, resulting in the formation of INY-03-041 . This compound is a potent and highly selective pan-Akt degrader that operates through the PROTAC mechanism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the formation of INY-03-041, a pan-Akt degrader . INY-03-041 operates through the PROTAC mechanism, effectively inhibiting Akt1, Akt2, and Akt3 . This inhibition is achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 9-Decyn-1-ol involves the isomerization of 2-decyn-1-ol. The process typically includes the following steps:
Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating to 70°C until a white suspension of lithium amide is formed.
Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the lithium amide solution, resulting in a pale yellow solution.
Isomerization Reaction: 2-decyn-1-ol is added to the mixture, which is then stirred and heated to facilitate the isomerization to this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 9-Decynoic acid.
Reduction: 9-Decanol.
Substitution: 9-Decynyl chloride.
科学研究应用
9-Decyn-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: Used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
相似化合物的比较
9-Decen-1-ol: An alkenyl alcohol with a double bond instead of a triple bond.
1-Decyn-3-ol: An alkyne alcohol with the hydroxyl group on the third carbon.
1-Decanol: A saturated alcohol with no multiple bonds.
Uniqueness: 9-Decyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity compared to its analogs. This combination allows for a wide range of chemical modifications and applications in synthesis and research .
属性
IUPAC Name |
dec-9-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOUMQUUZNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066236 | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17643-36-6 | |
| Record name | 9-Decyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 9-Decyn-1-ol in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating long-chain molecules. For instance, it's a key component in synthesizing:
- Insect pheromones: Researchers have utilized this compound in the stereoselective synthesis of cis insect sex attractants, specifically for Lepidoptera species. [] This involves a multi-step process where this compound is attached to a polymer support and undergoes coupling reactions to form the desired pheromone structure. []
- Fatty acids: this compound acts as a precursor in the synthesis of long-chain fatty acids with hydroxyl groups. [] For example, it plays a crucial role in the production of 9,10,18-trihydroxyoctadecanoic acids (phloionolic and isophloionolic acids), achieved through a series of reactions including condensation, semihydrogenation, and hydroxylation. []
Q2: How does this compound influence the biosynthesis of bacteriochlorophylls?
A2: Research indicates that supplementing green sulfur photosynthetic bacteria with this compound, alongside 9-Decen-1-ol and Decan-1-ol, can alter the farnesyl chain esterifying light-harvesting bacteriochlorophylls. [] The specific modifications and their effects on bacteriochlorophyll properties are yet to be fully elucidated.
Q3: What is the role of this compound in the synthesis of the antitumor agent Irisquinone?
A3: this compound serves as a crucial starting material in the synthesis of Irisquinone, a naturally occurring antitumor agent found in Iris pallasi seeds. [] The synthesis involves a palladium-catalyzed coupling reaction between this compound and an iodide (2), yielding an alkyne intermediate (3). This intermediate then undergoes further transformations to ultimately produce Irisquinone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


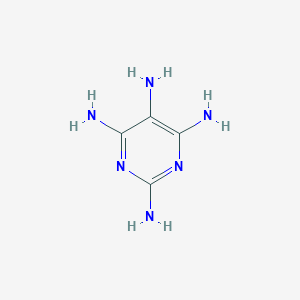
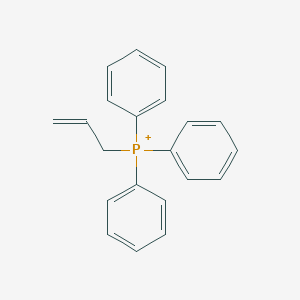
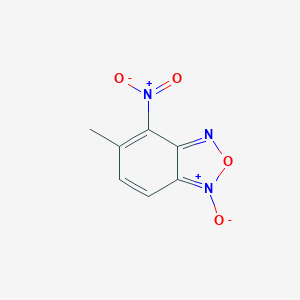
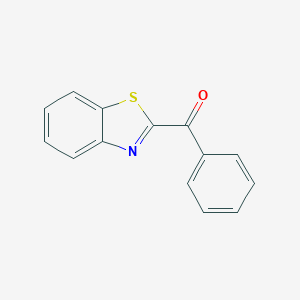
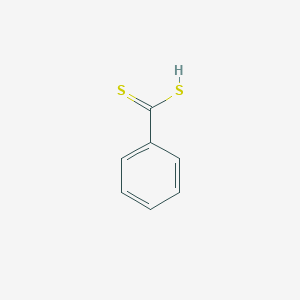
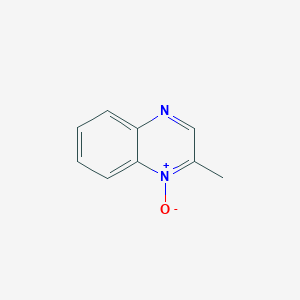
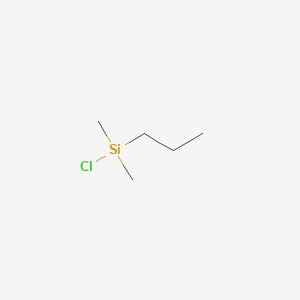
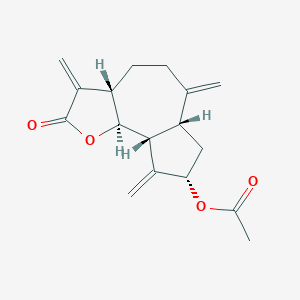

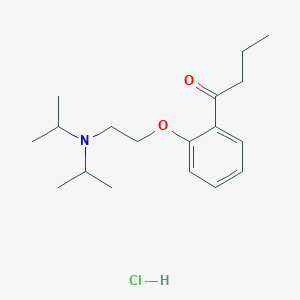
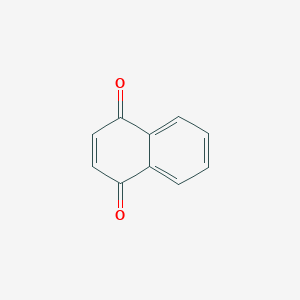

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)

